Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)-

Description

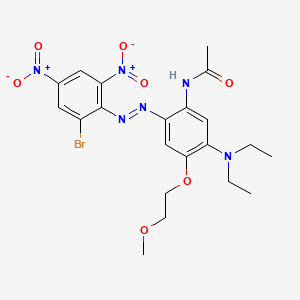

Chemical Structure and Properties The compound "Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)-" is a complex azo dye derivative characterized by a brominated and nitrated aromatic system coupled with a diethylamino-substituted phenylacetamide backbone. The structure includes:

- A 2-bromo-4,6-dinitrophenyl group, contributing strong electron-withdrawing effects and UV stability.

- A diethylamino substituent, enhancing solubility in organic solvents.

- A 2-methoxyethoxy side chain, increasing hydrophilicity compared to simpler methoxy analogs .

Its primary applications likely align with industrial dyes, given its structural similarity to mutagenic azo dyes documented in .

Properties

CAS No. |

71889-12-8 |

|---|---|

Molecular Formula |

C21H25BrN6O7 |

Molecular Weight |

553.4 g/mol |

IUPAC Name |

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]acetamide |

InChI |

InChI=1S/C21H25BrN6O7/c1-5-26(6-2)18-11-16(23-13(3)29)17(12-20(18)35-8-7-34-4)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h9-12H,5-8H2,1-4H3,(H,23,29) |

InChI Key |

BIDISJNQXPHFHO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)- typically involves a multi-step process:

Diazotization: The starting material, 2-bromo-4,6-dinitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with N-(2-methoxyethoxy)-5-(diethylamino)aniline under basic conditions to form the azo compound.

Acetylation: The final step involves acetylation of the amino group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro groups in the compound can undergo reduction to form amino groups.

Reduction: The azo group can be reduced to form hydrazo compounds.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium dithionite or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction of Nitro Groups: Formation of corresponding amines.

Reduction of Azo Group: Formation of hydrazo compounds.

Substitution of Bromine: Formation of substituted derivatives.

Scientific Research Applications

Dye Chemistry

Azo compounds are widely used in dye manufacturing due to their intense colors and stability. Acetamide derivatives can be utilized as intermediates in the synthesis of various dyes, particularly in textile applications. The vibrant color properties make it suitable for use as a dye in fabrics and plastics.

Pharmaceutical Applications

Research indicates that azo compounds like Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)- may exhibit significant biological activities:

- Antimicrobial Properties : Some studies suggest that azo compounds possess antimicrobial activities against various bacterial strains.

- Antitumor Activity : Preliminary investigations have shown that this compound may act as a prodrug, releasing active pharmaceutical ingredients upon metabolic conversion. It has been noted for its potential anticancer effects, which could be explored further through in vitro and in vivo studies.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Studies : In vitro evaluations have demonstrated that similar azo compounds exhibit growth inhibition against various cancer cell lines. For instance, compounds structurally similar to Acetamide have shown percent growth inhibitions ranging from 50% to over 80% against specific tumor cell lines .

- Biological Interactions : Research focuses on the interactions between azo compounds and biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for evaluating therapeutic effects or toxicity.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in dye chemistry, the azo group interacts with fibers to impart color.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences Among Analogues

Substituent Impact Analysis

- Bromo vs. Cyano: Bromo substituents () enhance electrophilicity and UV resistance but increase mutagenic risk via NOx/Br⁻ emissions upon decomposition. Cyano groups () improve polarity but may reduce thermal stability .

- Methoxyethoxy vs.

Table 2: Mutagenicity and Decomposition Data

Key Findings

- Brominated azo dyes (e.g., target compound, ) consistently show mutagenicity in mammalian cells, linked to nitro group reduction and free radical formation .

- Non-halogenated variants () or cyano-substituted derivatives () exhibit reduced acute toxicity but require further ecotoxicological assessment.

Crystallographic and Conformational Behavior

- Planarity and Hydrogen Bonding: The target compound’s diethylamino and methoxyethoxy groups likely adopt conformations similar to those in , where diethyl groups orient coplanar to the aromatic ring, stabilizing intramolecular N–H···N hydrogen bonds .

- Crystal Packing: Slow solvent evaporation (e.g., acetone in ) produces stable monoclinic crystals, whereas methoxyethoxy substituents may introduce steric hindrance, affecting packing efficiency .

Biological Activity

Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)-, commonly referred to as BDAP, is a complex azo compound with significant industrial applications, particularly in the textile dyeing industry. Its structure features a bromo-dinitrophenyl azo moiety, which contributes to its biological activity and environmental impact. This article provides a comprehensive overview of the biological activity of BDAP, highlighting its potential ecological risks, toxicological data, and implications for human health.

Chemical Identity

- Chemical Name : Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)-

- CAS Registry Number : 52697-38-8

- Molecular Formula : C24H27BrN6O10

- Molecular Weight : 479.3 g/mol

Chemical Structure

The molecular structure of BDAP can be represented as follows:

This structure incorporates various functional groups that influence its biological interactions.

Toxicological Profile

BDAP has been assessed for its potential toxicity and environmental persistence. The Government of Canada identified it as a high-priority substance due to concerns regarding its ecological impact, particularly its potential for bioaccumulation and inherent toxicity to non-human organisms .

Ecotoxicity Data

The ecotoxicological assessment of BDAP indicates that it exhibits significant toxicity towards aquatic organisms. The following table summarizes key findings from various studies:

| Organism | Endpoint | Concentration (mg/L) | Effect |

|---|---|---|---|

| Daphnia magna | Acute toxicity | 0.5 | Mortality observed within 48 hours |

| Pseudokirchneriella subcapitata | Growth inhibition | 0.2 | Significant reduction in growth rate |

| Oncorhynchus mykiss | Chronic toxicity | 0.1 | Impaired reproduction |

Human Health Implications

While BDAP is primarily used in industrial applications, its exposure routes include inhalation and dermal contact during manufacturing processes . The potential health risks associated with BDAP exposure include:

Regulatory Status

BDAP's regulatory status reflects its potential risks. In Canada, it has been flagged for further assessment due to its persistence and toxicity profile . Similarly, the European Union has proposed restrictions on azo dyes in consumer products due to their potential harmful effects .

Case Study 1: Textile Industry Exposure

A study conducted in a textile manufacturing facility highlighted the health impacts on workers exposed to BDAP during dyeing processes. Workers reported higher incidences of skin rashes and respiratory symptoms compared to control groups not exposed to azo dyes.

Case Study 2: Aquatic Ecosystem Impact

Research examining the effects of BDAP on freshwater ecosystems demonstrated significant adverse effects on local fish populations. Concentrations as low as 0.1 mg/L were sufficient to disrupt reproductive cycles in fish species such as Oncorhynchus mykiss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.